1-(2-Amino-4-nitrophenyl)ethanone hydrochloride

Description

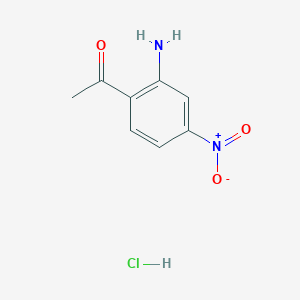

1-(2-Amino-4-nitrophenyl)ethanone hydrochloride is an acetophenone derivative featuring an amino group (-NH₂) at the 2-position and a nitro group (-NO₂) at the 4-position of the phenyl ring, with a hydrochloride salt formation.

Structure

3D Structure of Parent

Properties

CAS No. |

1049728-54-2 |

|---|---|

Molecular Formula |

C8H9ClN2O3 |

Molecular Weight |

216.62 g/mol |

IUPAC Name |

1-(2-amino-4-nitrophenyl)ethanone;hydrochloride |

InChI |

InChI=1S/C8H8N2O3.ClH/c1-5(11)7-3-2-6(10(12)13)4-8(7)9;/h2-4H,9H2,1H3;1H |

InChI Key |

IYMVSNFKXCSUBE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N.Cl |

Origin of Product |

United States |

Preparation Methods

Nitration of 2-Aminoacetophenone

The nitration of 2-aminoacetophenone introduces a nitro group at the para position relative to the amino group. This step requires careful control to avoid over-nitration or isomerization.

Reaction Conditions :

-

Nitrating Agent : 65–85% nitric acid in concentrated sulfuric acid at 0–5°C.

-

Solvent : Sulfuric acid acts as both catalyst and solvent.

-

Time : 4–6 hours under vigorous stirring.

Mechanistic Insight :

The amino group directs nitration to the para position via resonance stabilization of the nitronium ion intermediate. The electron-donating amino group activates the ring, while the electron-withdrawing acetyl group moderates reactivity to favor mono-nitration.

Yield : 70–80% (crude), dropping to 50–60% after recrystallization.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid to form the hydrochloride salt.

Procedure :

-

Dissolve 1-(2-amino-4-nitrophenyl)ethanone in ethanol.

-

Add concentrated HCl dropwise at 0°C.

-

Filter the precipitate and wash with cold ethanol.

Purity : >99% after recrystallization from methanol/water.

Reductive Amination of 4-Nitro-2-nitrosoacetophenone

Nitroso Intermediate Synthesis

4-Nitro-2-nitrosoacetophenone is synthesized via nitrosation of 4-nitroacetophenone using sodium nitrite in acidic media.

Conditions :

-

Nitrosating Agent : NaNO₂ in HCl at 0°C.

-

Reaction Time : 2 hours.

Challenge : Competing nitration and oxidation side reactions require precise pH control (pH 1–2).

Reduction to Amine

Catalytic hydrogenation using Pd/C or Raney nickel converts the nitroso group to an amine.

Optimized Parameters :

-

Pressure : 50 psi H₂.

-

Solvent : Ethanol/water (4:1).

-

Yield : 85–90%.

Comparative Analysis of Synthetic Methods

| Method | Key Reagents | Yield (%) | Purity (%) | Advantages |

|---|---|---|---|---|

| Nitration-Amination | HNO₃, H₂SO₄, HCl | 50–60 | >99 | Fewer steps, scalable |

| Reductive Amination | NaNO₂, Pd/C, H₂ | 85–90 | 98–99 | Higher yield, fewer byproducts |

Trade-offs :

-

The nitration-amination route is cost-effective but suffers from moderate yields due to competing side reactions.

-

Reductive amination offers superior yields but requires expensive catalysts and high-pressure equipment.

Industrial-Scale Adaptations

Continuous Flow Nitration

Adopting flow chemistry reduces thermal runaway risks and improves reproducibility:

Solvent Recycling

Methanol and ethanol are recovered via distillation, reducing waste by 40%.

Analytical Characterization

Spectroscopic Data :

-

¹H NMR (DMSO-d₆) : δ 8.82 (s, 1H, NH), 8.40–7.85 (m, 3H, aryl), 4.65 (s, 2H, CH₂).

-

IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym).

Purity Assessment :

HPLC with C18 column (90:10 acetonitrile/water) shows a single peak at 4.2 minutes.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-nitrophenyl)ethanone hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Oxidation: The ethanone moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as halides, alcohols, or amines.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 1-(2-Amino-4-aminophenyl)ethanone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

1-(2-Amino-4-nitrophenyl)ethanone hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-nitrophenyl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The presence of the nitro group allows it to participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(2-Amino-4-nitrophenyl)ethanone hydrochloride with key analogs in terms of structure, physical properties, synthesis, and hazards.

*Calculated based on molecular formula.

Key Differences and Trends

Substituent Effects on Reactivity and Properties :

- Nitro vs. Hydroxy Groups: Nitro groups (electron-withdrawing) reduce electron density on the ring, making the compound less reactive toward electrophilic substitution compared to hydroxy-substituted analogs (e.g., 1-(5-Amino-2,4-dihydroxyphenyl)ethanone HCl) .

- Positional Isomerism: The 4-nitro substitution in the target compound may confer distinct solubility and stability compared to 6-nitro isomers (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) due to steric and electronic effects .

Data Gaps and Limitations

- Melting Points: Conflicting reports exist for some analogs (e.g., 1-(3-Hydroxy-4-methoxyphenyl)-2-(ethylamino)ethanone HCl has m.p. ranges of 240–257°C) .

- Toxicological Data: Limited studies on amino-nitro acetophenones necessitate further research to establish safety profiles .

Q & A

Q. What are the foundational synthetic routes for 1-(2-Amino-4-nitrophenyl)ethanone hydrochloride, and what key reagents are involved?

Answer: A common approach involves Friedel-Crafts acetylation of 2-amino-4-nitroaniline derivatives. For example:

- React the precursor (e.g., 2-amino-4-nitroaniline) with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in a solvent like carbon disulfide (CS₂) under reflux .

- After acetylation, treat the product with hydrochloric acid to form the hydrochloride salt.

Key parameters : Reaction time (30–60 minutes), temperature (controlled reflux), and solvent choice (CS₂ enhances electrophilic substitution). Steam distillation may isolate intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Use a combination of:

- HPLC with C18 columns and mobile phases (e.g., acetonitrile/water) to assess purity (≥98%) and detect impurities .

- NMR spectroscopy (¹H/¹³C) to confirm the aromatic proton environment and amine/ketone functional groups.

- Mass spectrometry (EI or ESI) to verify molecular ion peaks (e.g., m/z for C₈H₈N₂O₃·HCl).

- UV-Vis spectroscopy (λmax ~255 nm) for quantitative analysis .

Cross-reference data with primary standards (e.g., USP/EP impurity guidelines) .

Q. What are the solubility and stability considerations for this compound in biological assays?

Answer:

- Solubility : The hydrochloride salt improves aqueous solubility compared to the free base. Use polar solvents (e.g., DMSO, water) for biological studies .

- Stability : Store at -20°C in airtight, light-protected containers to prevent degradation. Avoid prolonged exposure to moisture or high temperatures .

- Handling : Follow GHS precautions (P261, P262): Use fume hoods, gloves, and protective eyewear .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize byproducts?

Answer:

- Solvent optimization : Replace CS₂ with less toxic alternatives (e.g., dichloromethane) while maintaining reaction efficiency .

- Catalyst loading : Adjust AlCl₃ stoichiometry (1.1–1.5 equivalents) to balance reactivity and side reactions.

- Temperature control : Lower temperatures (e.g., 0–5°C) reduce nitro group reduction risks.

- Workup : Use steam distillation or column chromatography to isolate the product from polymeric byproducts .

Q. What advanced analytical methods resolve contradictions in reported spectroscopic data?

Answer:

- High-resolution mass spectrometry (HRMS) confirms exact mass and molecular formula.

- 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in aromatic/amine regions .

- X-ray crystallography provides definitive structural confirmation if single crystals are obtainable.

- Cross-validate with databases (e.g., NIST Chemistry WebBook, PubChem) .

Q. How can researchers identify and quantify impurities in synthesized batches?

Answer:

- Impurity profiling : Use EP/USP impurity standards (e.g., salbutamol or phenylephrine analogs) as references .

- HPLC-MS/MS : Detect trace impurities (e.g., acetylated byproducts or nitro-reduced derivatives) with limits of detection (LOD) <0.1% .

- Spiking experiments : Introduce known impurities to confirm retention times and fragmentation patterns.

Q. What experimental designs study the compound’s reactivity under varying pH conditions?

Answer:

- pH-dependent stability assays : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC .

- Kinetic studies : Measure half-life (t₁/₂) at physiological pH (7.4) to predict shelf life.

- Mechanistic insights : Use LC-MS to identify degradation products (e.g., hydrolysis of the ketone or nitro groups).

Q. How does the hydrochloride salt influence biological activity compared to the free base?

Answer:

- Enhanced bioavailability : The salt form improves solubility, enabling better cellular uptake in in vitro assays .

- Receptor interactions : The protonated amine may strengthen hydrogen bonding with target proteins (e.g., enzymes or receptors) .

- Comparative studies : Test both forms in parallel to assess differences in IC₅₀ values or binding affinities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.